

# Discovery and development history of 7α,11β-dimethyl-19-nortestosterone

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Discovery and Development of  $7\alpha$ ,11 $\beta$ -dimethyl-19-nortestosterone

### Introduction

 $7\alpha,11\beta$ -dimethyl-19-nortestosterone, also known as Dimethandrolone (DMA), is a potent synthetic anabolic-androgenic steroid (AAS) that has been the subject of significant research and development for potential therapeutic applications, primarily in the field of male hormonal contraception and androgen replacement therapy.[1][2][3] This technical guide provides a comprehensive overview of the discovery, development, and key characteristics of DMA, with a focus on its pharmacological profile, synthesis, and mechanism of action.

## Discovery and Rationale for Development

The quest for novel androgens with improved therapeutic profiles over native testosterone has been a long-standing endeavor in medicinal chemistry.[4][5] The primary goals have been to develop compounds with enhanced anabolic activity, reduced androgenic side effects, and improved pharmacokinetic properties, such as oral bioavailability.[1][6] The development of  $7\alpha,11\beta$ -dimethyl-19-nortestosterone emerged from structure-activity relationship (SAR) studies of 19-nortestosterone (nandrolone) derivatives.[7][8] The introduction of methyl groups at the  $7\alpha$  and  $11\beta$  positions was found to significantly enhance the compound's potency and alter its metabolic fate.[5][7]



A key driver for the development of DMA has been the need for a male contraceptive agent. An ideal male hormonal contraceptive would reversibly suppress spermatogenesis without causing significant side effects. DMA's potent gonadotropin-suppressing activity, coupled with its favorable metabolic profile, makes it a promising candidate.[9][10] Furthermore, its potential as an androgen replacement therapy is being explored due to its prostate-sparing properties and lack of conversion to estrogenic metabolites.[1][9]

## **Chemical Synthesis**

The synthesis of  $7\alpha$ ,11 $\beta$ -dimethyl-19-nortestosterone is achieved through a multi-step process. A key step in its synthesis involves a 1,6-methyl addition to a steroid precursor.[5][7]

## **Experimental Protocol: Synthesis**

While a detailed, publicly available step-by-step protocol for the industrial-scale synthesis of DMA is proprietary, the general synthetic strategy as described in the scientific literature is as follows:

- Starting Material: The synthesis typically begins with a readily available steroid nucleus.
- Introduction of the 11β-methyl group: This is often achieved through a Grignard reaction or other organometallic addition to an 11-keto intermediate.
- Formation of a 4,6-diene system: The steroid backbone is modified to introduce a conjugated diene system in the A and B rings.
- 1,6-Conjugate Addition: The crucial step involves the 1,6-conjugate addition of a methyl group to the 17β-acetoxy-11β-methylestra-4,6-dien-3-one intermediate. This stereospecific addition introduces the 7α-methyl group.[5][7]
- Deprotection and Final Modification: The final steps involve the removal of any protecting groups and potential esterification of the 17β-hydroxyl group to create prodrugs with improved oral bioavailability, such as Dimethandrolone Undecanoate (DMAU).[9]

## Pharmacological Profile Mechanism of Action



 $7\alpha,11\beta$ -dimethyl-19-nortestosterone exerts its biological effects primarily through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily.[1][3][4] Upon binding to DMA, the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[1][4][7] In the nucleus, the DMA-AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[1][7] This leads to the various androgenic and anabolic effects observed with DMA administration.



Click to download full resolution via product page

Figure 1: Simplified signaling pathway of  $7\alpha$ ,11 $\beta$ -dimethyl-19-nortestosterone (DMA).

## **Pharmacodynamics**

The anabolic and androgenic properties of DMA have been extensively evaluated in preclinical models, most notably using the Hershberger assay in rats.[11][12] This assay assesses the anabolic activity by measuring the weight of the levator ani muscle and the androgenic activity by measuring the weight of the ventral prostate and seminal vesicles.[11][12]



| Compound                                        | Anabolic Potency<br>(Levator Ani)      | Androgenic<br>Potency (Ventral<br>Prostate) | Anabolic/Androgen<br>ic Ratio |
|-------------------------------------------------|----------------------------------------|---------------------------------------------|-------------------------------|
| Testosterone                                    | Baseline                               | Baseline                                    | ~1                            |
| 7α,11β-dimethyl-19-<br>nortestosterone<br>(DMA) | Significantly Higher than Testosterone | Higher than<br>Testosterone                 | Favorable vs.<br>Testosterone |
| 5α-Dihydro-DMA (5α-<br>DHDMA)                   | -                                      | ~30-40% as potent as<br>DMA                 | -                             |

Table 1: Relative anabolic and androgenic potency of DMA and its  $5\alpha$ -reduced metabolite compared to testosterone. Data derived from preclinical studies in rats.[11]

A key feature of  $7\alpha,11\beta$ -dimethyl-19-nortestosterone is its unique metabolic profile. It is resistant to  $5\alpha$ -reduction, the process that converts testosterone to the more potent androgen, dihydrotestosterone (DHT).[1][11] The  $5\alpha$ -reduced metabolite of DMA,  $5\alpha$ -dihydroDMA, is significantly less potent than the parent compound.[11] This property is thought to contribute to its prostate-sparing effects. Furthermore, DMA is not a substrate for the aromatase enzyme, meaning it is not converted to estrogenic metabolites.[13] This avoids estrogen-related side effects such as gynecomastia.

### **Pharmacokinetics**

Due to poor oral bioavailability of the parent compound, DMA is typically administered as a long-chain ester prodrug, such as Dimethandrolone Undecanoate (DMAU).[2][9][14] The undecanoate ester enhances lymphatic absorption and prolongs the half-life of the active compound.[9] Clinical studies in healthy men have evaluated the pharmacokinetics of oral DMAU.[9][14][15]



| Prodrug                               | Formulation                              | Administration               | Key Findings                                                  |
|---------------------------------------|------------------------------------------|------------------------------|---------------------------------------------------------------|
| Dimethandrolone<br>Undecanoate (DMAU) | Powder in capsule                        | Oral (fasting)               | Low bioavailability of DMA.[14]                               |
| Dimethandrolone<br>Undecanoate (DMAU) | Powder in capsule                        | Oral (with high-fat<br>meal) | Markedly improved absorption and bioavailability of DMA. [14] |
| Dimethandrolone<br>Undecanoate (DMAU) | Castor oil/benzyl<br>benzoate in capsule | Oral                         | Improved bioavailability compared to powder formulation.[9]   |

Table 2: Summary of pharmacokinetic findings for Dimethandrolone Undecanoate (DMAU) from clinical trials.

## **Clinical Development**

Clinical trials have primarily focused on the prodrug Dimethandrolone Undecanoate (DMAU) as a potential male hormonal contraceptive.[8][9][15] These studies have assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of DMAU in healthy men.[8][9][15]

A Phase 1 clinical trial (NCT01382069) investigated single and multiple ascending doses of DMAU.[8] The study demonstrated that daily oral administration of DMAU for 28 days was well-tolerated and resulted in marked suppression of serum testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) to levels consistent with effective contraception.[9][15]

# **Experimental Methodologies Hershberger Assay**

The Hershberger assay is a standardized in vivo bioassay used to identify substances with androgenic or anti-androgenic activity.[12][16][17]





Click to download full resolution via product page

Figure 2: General experimental workflow for the Hershberger bioassay.



#### Protocol Outline:

- Animal Model: Immature, castrated male rats are used.[17] Castration removes the endogenous source of androgens.
- Treatment: The test compound (e.g., DMA) is administered daily for a specified period (typically 7-10 days) via oral gavage or subcutaneous injection.[11][17]
- Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and specific androgen-dependent tissues are carefully dissected and weighed. These tissues include the ventral prostate, seminal vesicles, and the levator ani muscle.[12][17]
- Data Analysis: The weights of the tissues from the treated groups are compared to those of a vehicle-treated control group to determine the anabolic and androgenic activity of the compound.[12]

## In Vitro Androgen Receptor Binding Assay

This assay is used to determine the binding affinity of a compound for the androgen receptor.

#### Protocol Outline:

- Receptor Source: A source of androgen receptors is required, which can be purified recombinant AR or cytosol preparations from androgen-sensitive tissues (e.g., rat prostate).
- Radioligand: A radiolabeled androgen with high affinity for the AR (e.g., [3H]-R1881) is used.
- Competition: A constant concentration of the radioligand is incubated with the AR preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., DMA).
- Separation: Bound and free radioligand are separated (e.g., by filtration).
- Quantification: The amount of bound radioactivity is measured.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is used to calculate the relative binding affinity (RBA) compared to a reference androgen.



### Conclusion

 $7\alpha$ ,11 $\beta$ -dimethyl-19-nortestosterone represents a significant advancement in the field of synthetic androgens. Its potent anabolic and androgenic activity, combined with a favorable metabolic profile characterized by resistance to  $5\alpha$ -reduction and aromatization, makes it a promising candidate for male hormonal contraception and androgen replacement therapy. The development of orally active prodrugs like DMAU has paved the way for clinical evaluation, with initial studies demonstrating its potential to safely and effectively suppress spermatogenesis. Further long-term clinical trials are necessary to fully establish its efficacy and safety profile for these indications. The unique properties of DMA continue to make it a valuable tool for researchers and a compound of high interest for drug development professionals.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. Dimethandrolone undecanoate Wikipedia [en.wikipedia.org]
- 3. Dimethandrolone [medbox.iiab.me]
- 4. Androgen receptor Wikipedia [en.wikipedia.org]
- 5. 7alpha,11beta-Dimethyl-19-nortestosterone: a potent and selective androgen response modulator with prostate-sparing properties PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Potent Synthetic Androgens, Dimethandrolone (7α,11β-Dimethyl-19-Nortestosterone) and 11β-Methyl-19-Nortestosterone, Do Not Require 5α-Reduction to Exert their Maximal Androgenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Reddit The heart of the internet [reddit.com]

## Foundational & Exploratory





- 11. The potent synthetic androgens, dimethandrolone (7α,11β-dimethyl-19-nortestosterone) and 11β-methyl-19-nortestosterone, do not require 5α-reduction to exert their maximal androgenic effects PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dimethandrolone (7α,11β-dimethyl-19-nortestosterone) and 11β-methyl-19-nortestosterone are not converted to aromatic A-ring products in the presence of recombinant human aromatase PMC [pmc.ncbi.nlm.nih.gov]
- 14. Single, escalating dose pharmacokinetics, safety and food effects of a new oral androgen dimethandrolone undecanoate in man: a prototype oral male hormonal contraceptive PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of 28 Days of Oral Dimethandrolone Undecanoate in Healthy Men: A Prototype Male Pill PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Discovery and development history of 7α,11β-dimethyl-19-nortestosterone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1202117#discovery-and-development-history-of-7-11-dimethyl-19-nortestosterone]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com